molecular formula C13H17N3S B11219161 4-(pentylamino)quinazoline-2(1H)-thione

4-(pentylamino)quinazoline-2(1H)-thione

Cat. No.: B11219161
M. Wt: 247.36 g/mol
InChI Key: KVBZYOLEIFEKDG-UHFFFAOYSA-N
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Description

4-(pentylamino)quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentylamino)quinazoline-2(1H)-thione typically involves the reaction of 2-aminobenzonitrile with pentylamine under specific conditions. One common method includes the use of a catalyst and solvent to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and purification techniques .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(pentylamino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, where nucleophiles replace specific substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(pentylamino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4(1H,3H)-dione: Known for its antibacterial and anticancer properties.

    2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.

    2-(4-chlorophenyl)-quinazolin-4(3H)-one: Also shows α-glucosidase inhibitory activity.

Uniqueness

4-(pentylamino)quinazoline-2(1H)-thione stands out due to its specific pentylamino substitution, which imparts unique chemical and biological properties. This substitution can influence its binding affinity to molecular targets and its overall pharmacokinetic profile, making it a compound of interest for further research and development.

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

4-(pentylamino)-1H-quinazoline-2-thione

InChI

InChI=1S/C13H17N3S/c1-2-3-6-9-14-12-10-7-4-5-8-11(10)15-13(17)16-12/h4-5,7-8H,2-3,6,9H2,1H3,(H2,14,15,16,17)

InChI Key

KVBZYOLEIFEKDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC(=S)NC2=CC=CC=C21

Origin of Product

United States

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